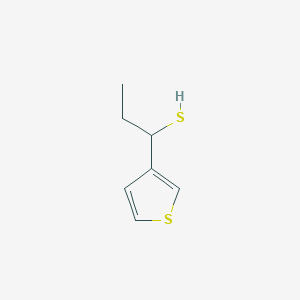
1-(Thiophen-3-yl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-3-yl)propane-1-thiol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)propane-1-thiol can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the sulfuration/annulation reaction of 1,3-diaryl-buta-1-en, which involves the cleavage of multiple C-H bonds .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions, such as the Ugi-3CR reaction, which allows for the formation of complex thiophene structures in a single step . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thiophen-3-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-3-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-3-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The thiophene ring can interact with various biological targets, leading to diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure.
2,5-Dimethylthiophene: A substituted thiophene with two methyl groups.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Uniqueness
1-(Thiophen-3-yl)propane-1-thiol is unique due to the presence of both a thiophene ring and a thiol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H10S2 |
|---|---|
Molekulargewicht |
158.3 g/mol |
IUPAC-Name |
1-thiophen-3-ylpropane-1-thiol |
InChI |
InChI=1S/C7H10S2/c1-2-7(8)6-3-4-9-5-6/h3-5,7-8H,2H2,1H3 |
InChI-Schlüssel |
TWVLWUNSKCGNEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CSC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


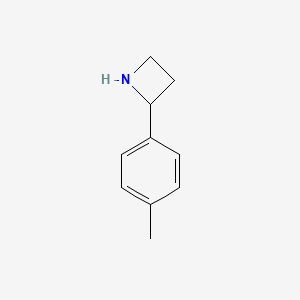
![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)
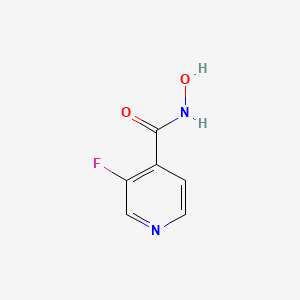
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
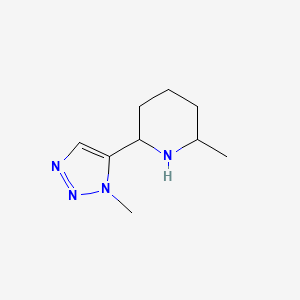
![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)
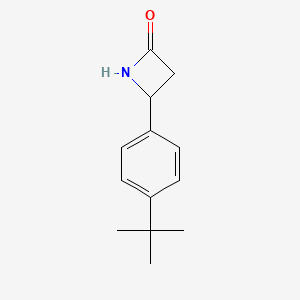
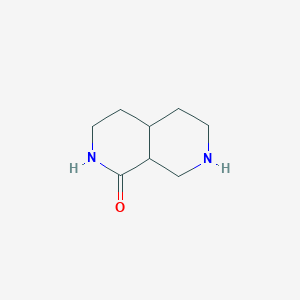
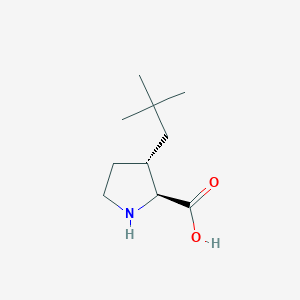
![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
